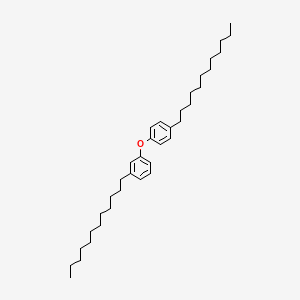![molecular formula C4H14N4O4S3 B14476421 [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane CAS No. 66090-57-1](/img/structure/B14476421.png)
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane is a complex organosulfur compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane typically involves the reaction of dimethylsulfamoyl chloride with a suitable amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors equipped with efficient cooling systems to maintain the required reaction temperature. The raw materials are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of cell death in cancer cells.
Comparison with Similar Compounds
[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane can be compared with other similar organosulfur compounds, such as:
Dimethyl sulfone: Known for its anti-inflammatory properties.
Methanesulfonamide: Used as an intermediate in the synthesis of pharmaceuticals.
Sulfanilamide: An antibiotic used to treat bacterial infections.
The uniqueness of this compound lies in its multiple sulfamoyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
66090-57-1 |
|---|---|
Molecular Formula |
C4H14N4O4S3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
[(dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane |
InChI |
InChI=1S/C4H14N4O4S3/c1-7(2)14(9,10)5-13-6-15(11,12)8(3)4/h5-6H,1-4H3 |
InChI Key |
PLJBFHDCNXJYTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NSNS(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


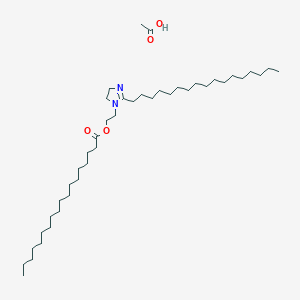
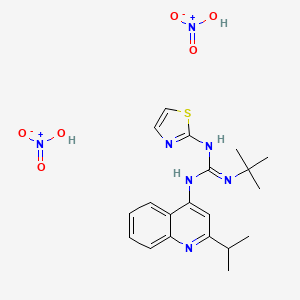

![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
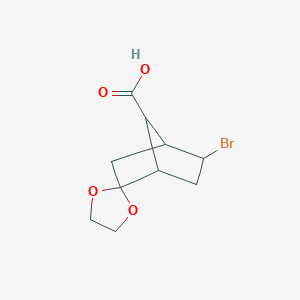
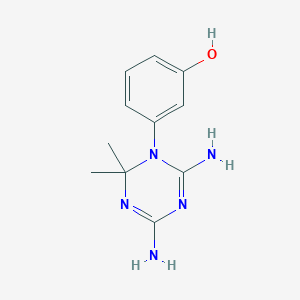
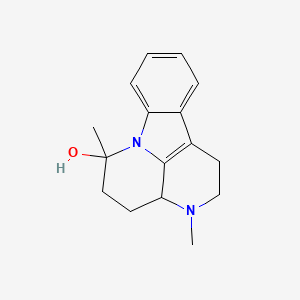
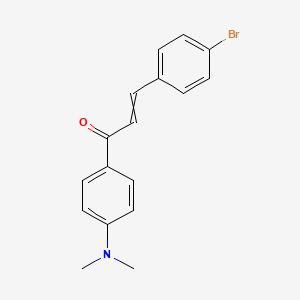
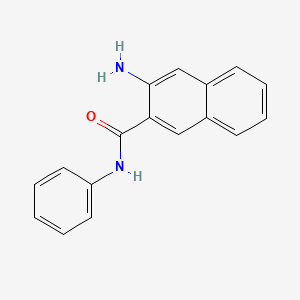
![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)
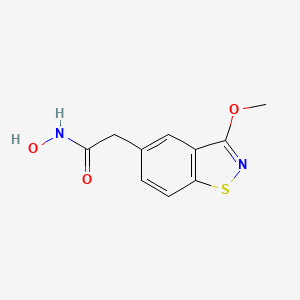
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
